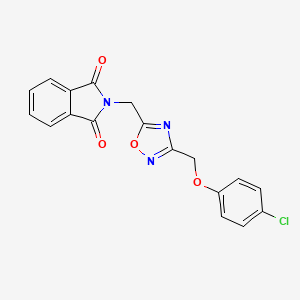
2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H12ClN3O4 and its molecular weight is 369.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as motor control, cognition, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . Allosteric binding sites are different from the primary active site of the protein, but their occupation by a ligand can change the protein’s conformation and influence its activity at the active site.
Biochemical Pathways
dopaminergic signaling pathways . These pathways play key roles in the nervous system, affecting mood, reward, and motor control among other functions .
Pharmacokinetics
In silico analysis suggests that it follows lipinski’s rule of five, which predicts good bioavailability .
Result of Action
The compound has been tested in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects, potentially by modulating dopaminergic signaling.
生物活性
The compound 2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione which has garnered attention due to its diverse biological activities. Isoindoline derivatives are known for their pharmacological potential, including analgesic and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula for the compound is C15H14ClN3O4, with a molecular weight of approximately 331.74 g/mol. The structure features a chlorophenoxy group and an oxadiazole moiety, both of which contribute to its biological activity.
Analgesic and Anti-inflammatory Effects
A study evaluated the analgesic and anti-inflammatory activities of various isoindoline derivatives, including the target compound. The results indicated that these derivatives exhibited significant analgesic effects in animal models. Specifically, the compound was tested for its ability to reduce pain response in inflammatory conditions.
Key Findings:
- The compound demonstrated a notable reduction in pain-related behaviors in animal models.
- It exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Toxicity Assessment
Toxicity studies were conducted using the GUSAR software to predict acute toxicity levels. The compound was classified into a lower toxicity class, indicating that it is "practically non-toxic." This finding is crucial for its potential therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of isoindoline derivatives in various biological assays:
-
Case Study 1: Analgesic Activity
- Objective: To assess the analgesic effect using the formalin test.
- Results: The compound significantly reduced pain scores compared to control groups.
- Conclusion: Supported its use as a potential analgesic agent.
-
Case Study 2: Anti-inflammatory Activity
- Objective: To evaluate anti-inflammatory effects in carrageenan-induced paw edema.
- Results: Marked reduction in paw swelling was observed.
- Conclusion: Demonstrated potential as an anti-inflammatory drug.
Data Table: Biological Activity Summary
| Activity Type | Methodology | Results | |
|---|---|---|---|
| Analgesic | Formalin test | Significant pain reduction | Potential analgesic agent |
| Anti-inflammatory | Carrageenan-induced edema | Reduced paw swelling | Potential anti-inflammatory agent |
| Toxicity Assessment | GUSAR software | Practically non-toxic | Safe for therapeutic use |
The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and pain signaling mechanisms. The presence of the oxadiazole ring is believed to enhance its interaction with biological targets involved in these pathways.
特性
IUPAC Name |
2-[[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-11-5-7-12(8-6-11)25-10-15-20-16(26-21-15)9-22-17(23)13-3-1-2-4-14(13)18(22)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXDKRKKNXFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













